5-Morpholino-1,2,3,4-thiatriazole
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Overview
Description
5-Morpholino-1,2,3,4-thiatriazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-1,2,3,4-thiatriazole typically involves the reaction of morpholine with thiatriazole precursors. One common method includes the cycloaddition of 1,2,3-thiadiazoles with isonitriles in the presence of a base . This reaction yields 4,5-disubstituted thiazoles, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Morpholino-1,2,3,4-thiatriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiatriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiatriazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Morpholino-1,2,3,4-thiatriazole has several scientific research applications:
Chemistry: It is used as a sulfur-transfer reagent in various organic synthesis reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-Morpholino-1,2,3,4-thiatriazole involves the thermal decomposition of the compound, leading to the extrusion of an active form of sulfur. This sulfur can then interact with various molecular targets, such as thioketones, to form thiocarbonyl S-sulfides . These intermediates can undergo further reactions, such as cycloadditions, to produce a variety of sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,2,3,4-thiatriazole
- 5-Chloro-1,2,3,4-thiatriazole
- 5-Methyl-1,2,3,4-thiatriazole
Uniqueness
Compared to similar compounds, 5-Morpholino-1,2,3,4-thiatriazole is unique due to its morpholine substituent, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of advanced materials and pharmaceuticals .
Properties
CAS No. |
3739-70-6 |
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Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
4-(thiatriazol-5-yl)morpholine |
InChI |
InChI=1S/C5H8N4OS/c1-3-10-4-2-9(1)5-6-7-8-11-5/h1-4H2 |
InChI Key |
GRRGMQBIAJCOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=NS2 |
Origin of Product |
United States |
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